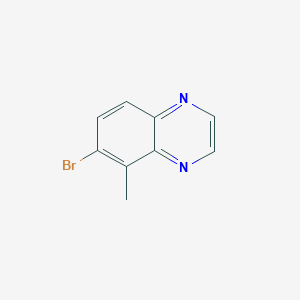

6-Bromo-5-methylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSAUSUYJVUOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=NC=CN=C12)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Methylquinoxaline and Analogues

Traditional Approaches to Quinoxaline (B1680401) Nucleus Formation Relevant to Halogenated and Methylated Systems

Traditional methods for the synthesis of the quinoxaline scaffold have been well-established for over a century and remain a cornerstone of heterocyclic chemistry. These approaches are particularly relevant for the synthesis of halogenated and methylated systems like 6-bromo-5-methylquinoxaline, as the substituents on the precursors directly translate to the final product.

Condensation Reactions Utilizing o-Phenylenediamines and α-Dicarbonyl Precursors

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. sapub.orgsapub.orgencyclopedia.pub This reaction, often referred to as the Hinsberg-Körner synthesis, is a robust and straightforward method for forming the pyrazine (B50134) ring of the quinoxaline system. nih.gov For the synthesis of this compound, the key starting material would be 4-bromo-3-methyl-1,2-phenylenediamine, which upon reaction with an appropriate α-dicarbonyl compound such as glyoxal (B1671930), would yield the target molecule. sapub.orgresearchgate.net

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed at room temperature or with heating. sapub.org The versatility of this method allows for the preparation of a wide array of substituted quinoxalines by simply varying the substituents on the o-phenylenediamine and the dicarbonyl precursor. sapub.org

Table 1: Examples of Quinoxaline Synthesis via Condensation of o-Phenylenediamines and α-Dicarbonyl Compounds

| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Product | Reference |

| o-Phenylenediamine | Glyoxal | Quinoxaline | sapub.org |

| Substituted o-phenylenediamines | Glyoxal | Substituted quinoxalines | sapub.org |

| o-Phenylenediamine | 2-Oxopropionaldehyde | 2-Methylquinoxaline (B147225) | sapub.org |

Application of α-Halo Ketones and α-Hydroxy Ketones in Cyclization Routes

In addition to α-dicarbonyl compounds, their synthetic equivalents such as α-halo ketones and α-hydroxy ketones can also be utilized for the synthesis of quinoxalines. nih.gov These precursors offer alternative routes to the quinoxaline nucleus and can be advantageous in certain synthetic scenarios.

The reaction of an o-phenylenediamine with an α-halo ketone, typically an α-bromo ketone, proceeds through a two-step process involving an initial N-alkylation followed by an intramolecular cyclization and subsequent oxidation to afford the quinoxaline ring system. nih.gov This method provides a convenient route to 2-substituted quinoxalines.

α-Hydroxy ketones can also serve as precursors to quinoxalines. In this case, the reaction with an o-phenylenediamine often requires an oxidizing agent to convert the α-hydroxy ketone in situ to the corresponding α-dicarbonyl compound, which then undergoes the classical condensation reaction. researchgate.net Alternatively, the reaction can proceed through a direct condensation-cyclization pathway.

Table 2: Quinoxaline Synthesis Utilizing α-Halo and α-Hydroxy Ketones

| o-Phenylenediamine Derivative | Ketone Precursor | Reaction Conditions | Product | Reference |

| Substituted o-phenylenediamines | Substituted phenacyl bromide | Water, 80 °C | 2-Substituted quinoxalines | nih.gov |

| o-Phenylenediamine | α-Hydroxy ketones | I₂, DMSO | 2-Substituted quinoxalines | nih.gov |

Advanced and Green Synthetic Strategies

In recent years, there has been a significant drive towards the development of more efficient, selective, and environmentally benign synthetic methodologies. This has led to the emergence of advanced and green synthetic strategies for the construction of the quinoxaline scaffold, with metal-catalyzed reactions playing a prominent role.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the preparation of quinoxalines is no exception. Catalytic systems based on iridium and copper have been developed to facilitate the formation of the quinoxaline ring system under milder conditions and with greater efficiency.

Iridium complexes have emerged as powerful catalysts for various organic transformations, including the synthesis of N-heterocycles. An efficient iridium-catalyzed method has been developed for the synthesis of 2-methylquinoxaline derivatives from 1,2-phenylenediamines and 1,2-propanediol. mdpi.com This catalytic system offers a green and atom-economical approach to methylated quinoxalines. The reaction proceeds through a hydrogen transfer mechanism, where the iridium catalyst facilitates the oxidation of the diol to the corresponding α-hydroxy ketone, which then reacts with the diamine. mdpi.com

Table 3: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline

| Catalyst | Reactants | Solvent | Product | Reference |

| Iridium complex with N-heterocyclic carbene ligand | 1,2-Phenylenediamine, 1,2-Propanediol | 2,2,2-Trifluoroethanol | 2-Methylquinoxaline | mdpi.com |

Copper-catalyzed reactions have also been extensively explored for the synthesis of quinoxaline derivatives. semanticscholar.orgthieme-connect.comresearchgate.netnih.govorganic-chemistry.org These methods often involve C-N bond formation through cross-coupling reactions, providing a versatile approach to a wide range of substituted quinoxalines. For instance, copper-catalyzed Ullmann-type double C–N arylations of ortho-dihalobenzenes with N,N′-disubstituted ethane-1,2-diamines have been reported to yield quinoxaline products in good yields. thieme-connect.com Another approach involves the copper-catalyzed reaction of 2-(1H-pyrrol-1-yl)anilines with alkylboronic acids to construct pyrrolo[1,2-a]quinoxalines, which are structurally related to the basic quinoxaline scaffold. semanticscholar.org

Table 4: Copper-Catalyzed Synthesis of Quinoxaline Analogues

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Copper(II) pivalate | 2-(1H-Pyrrol-1-yl)anilines, Alkylboronic acids | Radical pathway | Alkyl-substituted pyrrolo[1,2-a]quinoxalines | semanticscholar.org |

| Copper(I) iodide | 1,2,3-Triiodobenzenes, 1,2-Diamines | Double C–N arylation | 5-Iodo-4H-quinoxalines | thieme-connect.com |

Tin and Indium Chloride Mediated Approaches to Methylquinoxalines

Lewis acid catalysis plays a pivotal role in the synthesis of quinoxaline derivatives, offering mild and efficient conditions for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While tin (II) chloride has a well-established role as a reducing agent in organic synthesis, both tin and indium chlorides are effective Lewis acids for promoting the formation of the quinoxaline ring system.

Indium(III) chloride, in particular, has gained attention as a versatile and water-tolerant Lewis acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. niscpr.res.in Its catalytic activity stems from its ability to coordinate with carbonyl groups, thereby activating them for nucleophilic attack by the amino groups of the o-phenylenediamine precursor. This approach is applicable to the synthesis of methylquinoxalines by reacting a suitably substituted o-phenylenediamine with a methyl-containing 1,2-dicarbonyl compound, such as 1-phenyl-1,2-propanedione, to introduce the methyl group onto the pyrazine ring. The use of indium chloride can lead to high yields and selectivity under relatively mild conditions. niscpr.res.inresearchgate.net

Similarly, tin(IV) chloride is a potent Lewis acid that can catalyze the cyclocondensation reaction to form quinoxalines. mdpi.com The reaction mechanism involves the activation of the dicarbonyl compound by the tin catalyst, facilitating the sequential condensation and cyclization-aromatization steps. These methods offer an advantage in terms of operational simplicity and the potential for catalyst recycling, contributing to more sustainable synthetic processes.

| Catalyst | Typical Reaction Conditions | Advantages |

| Indium(III) chloride | Catalytic amount, often in organic solvents or aqueous media, room temperature to moderate heating. | Water-tolerant, recyclable, high yields, mild conditions. niscpr.res.in |

| Tin(IV) chloride | Catalytic amount, typically in non-polar solvents like toluene. mdpi.com | Effective Lewis acid, can drive reactions to completion. mdpi.com |

Nanocatalysis for Enhanced Reaction Efficiency

In recent years, the application of nanocatalysts in organic synthesis has surged, offering significant advantages in terms of catalytic activity, selectivity, and recyclability. For quinoxaline synthesis, various nanocatalysts have been developed to improve reaction efficiency, reduce reaction times, and facilitate milder reaction conditions. These catalysts often consist of metal nanoparticles supported on high-surface-area materials, which enhances the accessibility of active sites. The high surface-to-volume ratio of nanoparticles leads to a significant increase in catalytic activity compared to their bulk counterparts.

Microwave-Assisted Synthetic Protocols for Quinoxaline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity. In the context of quinoxaline synthesis, microwave irradiation has been successfully employed to drive the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds. This technology offers a significant improvement over conventional heating methods, which often require prolonged reaction times at high temperatures.

The advantages of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which can lead to the formation of cleaner products with fewer side reactions. Furthermore, many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. This methodology has been shown to be highly effective for the preparation of a wide range of quinoxaline derivatives, offering a time- and energy-efficient alternative to traditional synthetic protocols.

Exploration of Environmentally Benign Solvents and Conditions

The principles of green chemistry have spurred the exploration of environmentally benign solvents and reaction conditions for the synthesis of quinoxalines. Traditional synthetic methods often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. To address these concerns, researchers have investigated the use of greener alternatives such as water, ethanol, and ionic liquids.

Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for green chemistry. The synthesis of quinoxalines in aqueous media has been successfully demonstrated, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. Ethanol, derived from renewable resources, is another excellent green solvent choice. Furthermore, the development of solvent-free reaction conditions, often in conjunction with microwave irradiation or nanocatalysis, represents a significant step towards truly sustainable chemical synthesis. These approaches not only minimize the environmental footprint but can also simplify product purification processes.

Regioselective Synthesis of this compound and its Isomers

The synthesis of specifically substituted quinoxalines like this compound presents a significant challenge due to the potential for the formation of multiple isomers. Achieving high regioselectivity is therefore a critical aspect of the synthetic strategy.

Strategies for Directing Bromination and Methylation Positions

The introduction of substituents onto the quinoxaline ring is governed by the electronic properties of the existing ring system and any substituents already present. The benzene (B151609) portion of the quinoxaline ring is activated towards electrophilic substitution. The directing influence of the pyrazine ring is complex; however, positions 5 and 8 are generally less deactivated than positions 6 and 7.

To achieve the desired this compound, direct electrophilic substitution on a pre-formed quinoxaline ring can be challenging and often leads to mixtures of products. For instance, bromination of quinoxaline itself typically occurs at the 5- and 8-positions. Therefore, strategies often rely on the use of pre-functionalized precursors where the desired substitution pattern is already established.

Alternatively, activating and directing groups can be employed to control the regioselectivity of electrophilic substitution. For example, the presence of an activating group, such as a hydroxyl or amino group, on the benzene ring can direct incoming electrophiles to specific positions. Subsequent modification or removal of this directing group can then yield the desired product. Triflic acid-assisted regioselective bromination has been shown to be an effective method for controlling the position of bromination on the quinoxaline core. nih.gov

Design of Precursors for Controlled Substituent Placement (e.g., from 4-bromo-o-phenylenediamine)

A more reliable and widely employed strategy for the regioselective synthesis of this compound involves the use of a specifically substituted o-phenylenediamine precursor. By starting with a molecule where the bromine and methyl groups are already in the desired positions on the benzene ring, the subsequent cyclization reaction with a 1,2-dicarbonyl compound will unambiguously yield the target quinoxaline.

For the synthesis of this compound, a suitable precursor would be 4-bromo-3-methyl-1,2-phenylenediamine. The condensation of this diamine with glyoxal would directly yield the desired product. The synthesis of this substituted o-phenylenediamine can be achieved through a multi-step sequence starting from commercially available materials. This precursor-based approach offers excellent control over the final substitution pattern of the quinoxaline product, avoiding the formation of unwanted isomers and simplifying purification. The general synthetic approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov

| Precursor | Reagent | Product | Regioselectivity |

| 4-bromo-3-methyl-1,2-phenylenediamine | Glyoxal | This compound | High |

| Quinoxaline | N-Bromosuccinimide (NBS) | Mixture of bromoquinoxalines | Low (typically favors 5- and 8-positions) |

Isolation and Purification Techniques for Synthesized this compound

Following the synthesis of this compound and its analogues, the crude product is typically isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. The selection of an appropriate purification strategy is crucial to obtaining the compound in high purity, which is essential for its subsequent characterization and use in further chemical transformations. The most common techniques employed for the purification of quinoxaline derivatives are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used purification technique in organic synthesis that separates compounds based on their differential adsorption onto a stationary phase. For the purification of bromo- and methyl-substituted quinoxalines, silica (B1680970) gel is the most frequently used stationary phase due to its ability to separate moderately polar compounds.

The crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of a silica gel column. A solvent or a mixture of solvents, known as the eluent or mobile phase, is then passed through the column. The choice of eluent is critical for achieving good separation. A less polar eluent will result in slower elution of the desired compound, while a more polar eluent will accelerate its movement down the column.

For quinoxaline derivatives, a common approach is to start with a nonpolar solvent and gradually increase the polarity of the eluent. This can be achieved by using a gradient of solvents, for instance, starting with 100% hexanes and gradually adding a more polar solvent like ethyl acetate (B1210297) (EtOAc). The separation is monitored by collecting fractions of the eluting solvent and analyzing them using thin-layer chromatography (TLC). Fractions containing the pure desired product are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

While specific conditions for this compound are not extensively detailed in the literature, purification of analogous compounds provides insight into effective solvent systems. For example, the purification of similar bromo-substituted quinoline (B57606) derivatives has been successfully achieved using silica gel column chromatography with eluents such as a mixture of ethyl acetate and hexanes. semanticscholar.org Another example is the purification of 8-bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline using chloroform (B151607) as the eluent. mdpi.com

Interactive Data Table: Column Chromatography Parameters for Quinoxaline Analogues

| Compound | Stationary Phase | Eluent System | Reference |

| 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one | Silica Gel | Hexanes/Ethyl Acetate | acs.org |

| 8-Bromo-4-(piperidin-1-yl)tetrazolo[1,5-a]quinoxaline | Silica Gel | Chloroform | mdpi.com |

| 5-Amino-6-bromoquinoline | Silica Gel | 40% Ethyl Acetate/60% Hexanes | semanticscholar.org |

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle of recrystallization is based on the differential solubility of the desired compound and the impurities in a particular solvent or solvent mixture. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

For quinoxaline derivatives, common solvents used for recrystallization include ethanol, methanol, and toluene. nih.govgoogle.com The choice of solvent depends on the specific polarity and solubility of the synthesized compound. For instance, the purification of certain quinoxaline derivatives has been achieved by recrystallization from hot methanol. nih.gov In other cases, a mixture of solvents may be required to achieve the desired solubility profile.

Following purification by either column chromatography or recrystallization, the purity of the this compound is typically assessed by analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Functionalization of 6 Bromo 5 Methylquinoxaline

Reactivity of the Bromo-Substituent

The bromine atom at the C-6 position serves as a versatile handle for introducing new functional groups and constructing more complex molecules. Its reactivity is influenced by the electron-deficient nature of the quinoxaline (B1680401) ring system.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing aryl halides with nucleophiles. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.govyoutube.com The quinoxaline core itself acts as an electron-withdrawing entity, activating the bromo-substituent towards nucleophilic attack.

For a successful SNAr reaction, the aromatic ring must be sufficiently electron-poor. youtube.com The reactivity of 6-Bromo-5-methylquinoxaline in SNAr reactions can be significantly enhanced by the introduction of a strong electron-withdrawing group, particularly at positions ortho or para to the bromine atom. For instance, in the related 6-bromoquinoline (B19933) system, the introduction of a nitro group at the C-5 position dramatically increases the susceptibility of the C-6 bromine to displacement by nucleophiles like morpholine (B109124) and piperazine. semanticscholar.orgresearchgate.net This activation is due to the powerful electron-withdrawing effect of the nitro group, which stabilizes the negative charge in the reaction intermediate. semanticscholar.org Similar activation strategies can be applied to the this compound scaffold to facilitate the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The bromo-substituent in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl or heteroaryl boronic acids to generate a library of 6-aryl-5-methylquinoxalines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govharvard.edu For example, Suzuki couplings on bromo-substituted quinoxalines and related N-heterocycles have been successfully performed using catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles The following table is illustrative of typical conditions used for similar substrates, as specific data for this compound is not extensively published.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle / XPhos | K₃PO₄ | Dioxane/H₂O | High |

| 2-Chloro-5-methylquinoxaline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | Dioxane | Moderate |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine. organic-chemistry.orgnih.gov This method allows for the direct introduction of alkynyl moieties onto the quinoxaline core, producing 6-alkynyl-5-methylquinoxalines. These products are valuable intermediates for synthesizing more complex structures and functional materials. researchgate.netrsc.org The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.orgnih.gov

Table 2: General Conditions for Sonogashira Coupling This table represents typical conditions for the Sonogashira coupling of aryl bromides.

| Aryl Halide Substrate | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF or DMF |

| 6-Amino-5-bromoquinolin-2(1H)-one | Various acetylenes | Pd(PPh₃)₄ | CuI | TEA | DMF |

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful method for C-C bond formation and has been applied in the synthesis of numerous fine chemicals. rug.nl this compound can react with various alkenes, such as acrylates, styrenes, or other activated olefins, to yield 6-alkenyl-5-methylquinoxalines. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst. organic-chemistry.org

Table 3: General Conditions for the Heck Reaction This table represents typical conditions for the Heck reaction of aryl bromides.

| Aryl Halide Substrate | Alkene | Palladium Catalyst | Ligand (if any) | Base | Solvent |

|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Triethylamine | Acetonitrile or DMF |

| 2-Bromo-6-methoxynaphthalene | Ethylene | Pd/C | Ligandless | NaOAc | NMP |

The presence of the methyl group at the C-5 position, adjacent to the bromo substituent, can influence the reactivity of the C-6 position through a combination of electronic and steric effects.

Electronic Effects: The methyl group is weakly electron-donating through inductive (+I) and hyperconjugation effects. This can slightly increase the electron density at the C-6 position, which may modestly deactivate the ring towards nucleophilic aromatic substitution compared to an unsubstituted 6-bromoquinoxaline. Conversely, this electron-donating nature can sometimes facilitate the initial oxidative addition step in palladium-catalyzed cross-coupling cycles.

Steric Effects: The steric bulk of the methyl group, while not exceptionally large, can hinder the approach of bulky nucleophiles or bulky palladium-ligand complexes to the C-6 position. This steric hindrance may influence the rate and efficiency of both SNAr and cross-coupling reactions, potentially requiring more forcing conditions or carefully selected catalysts with less sterically demanding ligands.

Transformations of the Quinoxaline Heterocyclic Core

The pyrazine (B50134) ring of the quinoxaline system is also susceptible to chemical modification, primarily through oxidation and reduction reactions.

The nitrogen atoms of the pyrazine ring can be oxidized to form quinoxaline N-oxides. This transformation is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or dimethyldioxirane (DMDO). thieme-connect.denih.gov Depending on the stoichiometry of the oxidant, either the mono-N-oxide or the 1,4-di-N-oxide can be formed.

Quinoxaline 1,4-dioxides are a class of compounds known for their biological activities. nih.gov The N-oxide functionality alters the electronic properties of the quinoxaline ring, making it more electron-deficient. This can, in turn, influence the reactivity of the substituents on the benzene (B151609) portion of the molecule. researchgate.net Furthermore, heteroaromatic N-oxides can undergo various rearrangements or act as internal oxidants in subsequent reactions, providing pathways to further functionalized derivatives. thieme-connect.de For example, the N-oxide group can facilitate nitration at different positions on the heterocyclic ring. researchgate.net

The pyrazine ring of the quinoxaline core can be selectively reduced to yield dihydro- or tetrahydroquinoxaline derivatives. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The specific conditions (pressure, temperature, solvent, and catalyst) determine the extent of reduction.

Such reductions convert the aromatic pyrazine ring into a saturated or partially saturated heterocycle, fundamentally changing the molecule's geometry and electronic properties. This transformation is useful for creating scaffolds that mimic those found in various natural products and pharmacologically active compounds. Careful selection of reaction conditions is necessary to avoid reductive debromination of the C-6 bromo-substituent.

Ring-Opening and Ring-Contraction Reactions

Ring-opening and ring-contraction reactions represent significant skeletal transformations of heterocyclic systems. For quinoxaline derivatives, such reactions are not common and are not specifically documented for this compound. However, analogous transformations in related N-heterocyclic compounds, such as quinolines and quinazolines, suggest potential, albeit hypothetical, pathways.

Often, these rearrangements require prior activation of the ring system, for instance, through N-oxidation. Ring contraction of quinoline (B57606) N-oxides to form indoles or other contracted systems can proceed through intermediates like benzoxazepines, sometimes initiated by photochemical methods. researchgate.netamanote.com For example, light-mediated ring contraction of certain benzoxazepines can yield 3-formylindoles. researchgate.net These strategies, while powerful for other N-heterocycles, remain largely unexplored for simple substituted quinoxalines like this compound.

Functionalization at the Methyl Group Position

The methyl group at the C-5 position is adjacent to the fused aromatic system, rendering it a benzylic position. This structural feature makes the protons on the methyl group acidic and susceptible to a variety of functionalization reactions, including side-chain elaborations and oxidation.

The reactivity of the methyl group on the quinoxaline core allows for the construction of more complex side chains. A common strategy is the condensation reaction with aldehydes. In studies involving other methylquinoxaline derivatives, particularly 1,4-dioxides, the methyl group has been shown to react with aromatic aldehydes in the presence of a base to yield styryl-type derivatives. oup.comjournalajocs.com This reaction proceeds via deprotonation of the methyl group to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl group, followed by dehydration.

Another documented elaboration involves the condensation of 2-methylquinoxaline (B147225) with chloral (trichloroacetaldehyde). byu.edu This reaction extends the side chain, which can be further modified. For instance, the resulting 2-(3,3,3-trichloro-1-propenyl)quinoxaline can be hydrolyzed with sodium hydroxide to produce β-(2-quinoxalyl)acrylic acid. byu.edu These examples highlight the versatility of the methyl group as a handle for introducing diverse functionalities.

| Reaction Type | Reagents | Product Type | Reference Example |

|---|---|---|---|

| Condensation | Aromatic Aldehydes, Base | Styrylquinoxaline | Condensation of 1,3-dimethyl-2(1H)-quinoxalinone with aldehydes. oup.com |

| Condensation | Chloral (CCl₃CHO) | Trichloropropenylquinoxaline | Reaction of 2-methylquinoxaline with chloral. byu.edu |

| Hydrolysis of Propargyl Derivative | NaOH | Quinoxalyl Acrylic Acid | Hydrolysis of 2-(3,3,3-trichloro-1-propenyl)quinoxaline. byu.edu |

The benzylic nature of the C-5 methyl group makes it a prime target for free-radical bromination and oxidation. masterorganicchemistry.com

Benzylic Bromination: This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (hν). chemistrysteps.comlibretexts.org The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. masterorganicchemistry.com This radical then reacts with a bromine source to yield the brominated product, 6-bromo-5-(bromomethyl)quinoxaline. The use of NBS is crucial as it maintains a low concentration of bromine, which favors radical substitution over competing electrophilic addition reactions. chemistrysteps.comlibretexts.org

Benzylic Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid depending on the reagent and conditions used. masterorganicchemistry.com

Oxidation to Aldehyde: A milder oxidant, such as selenium dioxide (SeO₂), is effective for converting benzylic methyl groups into aldehydes. unav.edu This method was found to be highly suitable for the synthesis of quinoxaline aldehydes. unav.edu

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comyoutube.com This reaction requires that at least one benzylic hydrogen is present. The resulting 6-bromoquinoxaline-5-carboxylic acid is a valuable intermediate for further synthesis.

| Reaction Type | Reagents | Product | Reference Principle |

|---|---|---|---|

| Benzylic Bromination | NBS, AIBN or hν | 6-Bromo-5-(bromomethyl)quinoxaline | Wohl-Ziegler reaction for benzylic C-H bonds. masterorganicchemistry.comscientificupdate.com |

| Benzylic Oxidation (Mild) | SeO₂ | 6-Bromoquinoxaline-5-carbaldehyde | Oxidation of methylquinoxalines to aldehydes. unav.edu |

| Benzylic Oxidation (Strong) | KMnO₄, heat | 6-Bromoquinoxaline-5-carboxylic acid | Oxidation of benzylic alkyl groups to carboxylic acids. masterorganicchemistry.comyoutube.com |

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies, such as deuterium exchange, have not been reported for this compound, the pathways for its most probable reactions can be elucidated from well-established chemical principles.

The mechanism of benzylic bromination is a well-understood radical chain reaction. scientificupdate.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS under UV light to generate a small number of radicals. These radicals react with trace HBr to produce bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of this compound. This is the rate-determining step and results in the formation of HBr and a resonance-stabilized benzylic radical. The stability of this radical intermediate is key to the selectivity of the reaction. The unpaired electron is delocalized over the methyl carbon and into the fused aromatic π-system. This intermediate then reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the product, 6-bromo-5-(bromomethyl)quinoxaline, and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The key intermediate's stability is due to resonance, which delocalizes the radical electron across the quinoxaline ring system.

The outcome of reactions involving this compound is highly dependent on the choice of catalysts and reaction conditions.

Benzylic Bromination: Selectivity is paramount. The reaction must favor substitution at the methyl group over any potential reactions with the aromatic rings. Using NBS is critical, as it provides a low, steady concentration of Br₂, which favors the radical pathway over electrophilic aromatic substitution. chemistrysteps.com The solvent is typically non-polar (e.g., CCl₄), and a radical initiator is required to start the chain reaction efficiently. masterorganicchemistry.com

Benzylic Oxidation: The choice of oxidizing agent is the primary factor directing the product. Mild conditions and a specific oxidant like SeO₂ are needed to stop the oxidation at the aldehyde stage. unav.edu In contrast, harsh conditions involving strong oxidants like hot, alkaline KMnO₄ ensure complete oxidation to the carboxylic acid. youtube.com

Side-Chain Condensation: These reactions often require a catalyst to facilitate the initial deprotonation of the methyl group. The choice between a base (for condensation with aldehydes) or a Lewis acid (for condensation with ketones) can be crucial. oup.com Microwave-assisted methods have been shown to improve yields and drastically reduce reaction times for such condensation reactions in related systems. unav.edu

General Catalysis: In the broader context of quinoxaline synthesis and functionalization, various catalysts play key roles. Heterogeneous acid catalysts like Amberlyst-15 and reusable nano-materials have been employed to promote the condensation reactions that form the quinoxaline ring itself. chim.it Copper-catalyzed systems under aerobic conditions have been developed for C-H amination of tetrahydroquinoxalines, demonstrating the utility of transition metal catalysis in functionalizing the quinoxaline scaffold. nih.gov While not applied directly to this compound, these examples show the broad potential for catalytic methods in modifying this class of compounds.

Based on the conducted research, no specific studies detailing the theoretical confirmation of reaction mechanisms for this compound were found. Scientific literature provides theoretical and computational studies, such as Density Functional Theory (DFT), for the broader class of quinoxaline and quinoline derivatives, but not for the specific molecule . researchgate.netiiste.orgthieme-connect.dersc.orgnih.gov

Theoretical chemistry offers powerful tools to elucidate reaction pathways and validate proposed mechanisms. For quinoxaline derivatives in general, computational methods are employed to understand their electronic properties, reactivity, and the thermodynamics and kinetics of their functionalization reactions. These studies often involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

For instance, DFT studies on various quinoxaline derivatives have been used to:

Predict electronic and photovoltaic properties. researchgate.net

Propose and support reaction mechanisms, such as in photocatalytic synthesis. iiste.org

Understand the regioselectivity and efficiency of C-H functionalization reactions. thieme-connect.de

Derivatives and Analogues of 6 Bromo 5 Methylquinoxaline

Design Principles for Structural Diversity

The generation of structural diversity in derivatives of 6-bromo-5-methylquinoxaline is a key strategy in medicinal chemistry to explore and optimize biological activity. This involves the systematic modification of the core structure to understand its interaction with biological targets. The design principles revolve around altering the physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic distribution, through strategic chemical modifications.

Strategic Modification of Halogen Position and Type in Quinoxalines

The presence and position of a halogen atom on the quinoxaline (B1680401) ring can significantly influence the compound's biological activity. In the case of this compound, the bromine at the 6-position can be strategically modified in several ways. Firstly, the bromine atom can be replaced by other halogens, such as fluorine, chlorine, or iodine. This modification alters the electronegativity, size, and lipophilicity of the substituent, which in turn can affect the molecule's ability to cross cell membranes and bind to its target. For instance, replacing bromine with fluorine, a smaller and more electronegative atom, can enhance metabolic stability and binding affinity through the formation of hydrogen bonds.

Secondly, the position of the halogen can be moved to other available sites on the benzene (B151609) ring of the quinoxaline core. While the parent compound is substituted at the 6-position, analogues could be synthesized with the halogen at the 7- or 8-positions to explore how this spatial rearrangement impacts the molecule's interaction with a biological target. The electronic effect of the halogen (electron-withdrawing) will also have a differential impact on the aromatic system depending on its location relative to the pyrazine (B50134) ring nitrogens.

Exploration of Varying Alkyl Group Characteristics and Positions

The methyl group at the 5-position of this compound is another key site for structural modification. The size and nature of this alkyl group can be varied to probe the steric and hydrophobic requirements of a potential binding pocket. For example, the methyl group could be extended to larger alkyl chains such as ethyl, propyl, or isopropyl, or even cyclic alkyl groups like cyclopropyl. These changes can impact the compound's lipophilicity and how it fits into a target protein.

Incorporation of Diverse Heterocyclic and Aromatic Substituents

To significantly expand the chemical space and introduce new potential binding interactions, diverse heterocyclic and aromatic substituents can be incorporated into the this compound scaffold. These groups can be attached at various positions, often through functional group handles introduced onto the quinoxaline core. For example, the bromine atom at the 6-position can serve as a point of attachment for other groups via cross-coupling reactions.

Synthesis of Chemically Diverse Libraries of this compound Analogues

The synthesis of a chemically diverse library of analogues based on the this compound scaffold is essential for systematic SAR studies. A common synthetic strategy for quinoxalines involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com To generate a library of this compound analogues, one could envision a modular approach where different building blocks are introduced in a systematic fashion.

For instance, starting with a 4-bromo-3-methyl-1,2-phenylenediamine, a variety of quinoxaline cores can be generated by reacting it with different 1,2-dicarbonyl compounds. This would allow for the introduction of diverse substituents at the 2- and 3-positions of the quinoxaline ring.

Another powerful approach for generating diversity is through the modification of a pre-formed quinoxaline core. For example, if one were to synthesize a 2,3-dichloro-6-bromo-5-methylquinoxaline, the two chlorine atoms would be highly reactive towards nucleophilic substitution. This would allow for the introduction of a wide array of substituents, such as amines, alcohols, and thiols, at these positions. This strategy has been successfully employed for the synthesis of libraries of other substituted quinoxalines.

Below is a representative table of potential analogues that could be synthesized to create a diverse chemical library, based on common synthetic transformations for the quinoxaline scaffold.

| Compound ID | Modification from this compound | Rationale for Synthesis |

| BMQ-F | Bromine at C6 replaced with Fluorine | Explore effect of smaller, more electronegative halogen |

| BMQ-Cl | Bromine at C6 replaced with Chlorine | Investigate impact of a different halogen |

| BMQ-7-Br | Bromine at C7, Methyl at C5 | Study effect of halogen position |

| BEQ | Ethyl group at C5 instead of Methyl | Probe for larger hydrophobic pocket |

| BMQ-2-Ph | Phenyl group at C2 | Introduce aromatic substituent for pi-stacking |

| BMQ-3-morpholino | Morpholino group at C3 | Enhance solubility and add H-bond acceptor |

| BMQ-6-pyrrole | Pyrrole attached at C6 (replacing Br) | Introduce a heterocyclic substituent |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Pre-clinical Research Contexts

While specific preclinical SAR studies for derivatives of this compound are not extensively reported in the public literature, general SAR principles for quinoxaline derivatives can provide insights into how structural modifications might influence biological activity. SAR studies are crucial for optimizing a lead compound into a potential drug candidate by identifying the key structural features required for efficacy and selectivity.

In the context of anticancer research, for example, studies on other quinoxaline derivatives have revealed several important SAR trends. mdpi.com The nature and position of substituents on the benzene ring have been shown to be critical for cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as halogens, can enhance the anticancer properties of the quinoxaline core. mdpi.com Therefore, it is plausible that the bromo group at the 6-position of this compound contributes positively to its potential biological activity.

The substituents at the 2- and 3-positions of the quinoxaline ring are also known to be major determinants of activity. The introduction of bulky aromatic or heterocyclic groups at these positions can lead to potent compounds, likely due to enhanced binding with the target protein. mdpi.com

A hypothetical SAR study on a library of this compound derivatives might yield data that could be summarized as follows:

| Compound | Modification | Biological Activity (e.g., IC50 in µM) | SAR Interpretation |

| This compound | Parent Compound | >100 | Inactive core, requires further substitution. |

| Analog 1 | Addition of a 2-phenyl group | 25 | Aromatic group at C2 is tolerated and may be beneficial. |

| Analog 2 | Addition of a 2-(4-hydroxyphenyl) group | 10 | Hydroxyl group suggests a potential hydrogen bond interaction, improving activity. |

| Analog 3 | Replacement of C6-Bromo with C6-Fluoro | 50 | Bromine may be more favorable than fluorine for this interaction. |

| Analog 4 | Replacement of C5-Methyl with C5-Ethyl | 80 | Increasing alkyl size at C5 is detrimental, suggesting a sterically constrained pocket. |

Such studies, even on a small set of compounds, can provide valuable information for the rational design of more potent and selective analogues of this compound for various therapeutic applications.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical spectrum for 6-Bromo-5-methylquinoxaline, one would expect to observe distinct signals for the methyl protons and the aromatic protons.

Methyl Protons (-CH₃): A singlet would be anticipated for the three equivalent protons of the methyl group at the C5 position. Due to the proximity to the aromatic quinoxaline (B1680401) system, this signal would likely appear in the downfield region, typically around δ 2.5-2.8 ppm.

Aromatic Protons: The quinoxaline ring system contains four aromatic protons. The protons on the pyrazine (B50134) ring (H2 and H3) are expected to appear as distinct signals, likely doublets or singlets depending on their coupling, at the most downfield region (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the two nitrogen atoms. The two protons on the benzene (B151609) portion of the ring system (H7 and H8) would also show characteristic signals. The H8 proton would likely be a doublet, coupled to H7, while the H7 proton would appear as a doublet of doublets or a triplet, depending on the coupling constants. Their chemical shifts would be influenced by the bromine and methyl substituents.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (C5) | ~2.6 | Singlet (s) | N/A |

| H7 | ~7.8 | Doublet (d) | ~8.0 |

| H8 | ~8.0 | Doublet (d) | ~8.0 |

| H2 | ~8.8 | Singlet (s) or Doublet (d) | Small J value if coupled to H3 |

| H3 | ~8.9 | Singlet (s) or Doublet (d) | Small J value if coupled to H2 |

Note: This table is predictive and not based on experimental data.

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, nine distinct signals would be expected, one for each unique carbon atom.

Methyl Carbon: The methyl carbon (C5-CH₃) would appear at the most upfield region of the spectrum, typically around δ 20-25 ppm.

Aromatic Carbons: The eight carbons of the quinoxaline ring would resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atoms (C2 and C3) would be significantly downfield. The carbon bearing the bromine atom (C6) would be influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C4a, C5, C6, C8a) would generally show weaker signals compared to the carbons bearing protons.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C5) | ~22 |

| C7 | ~128 |

| C8 | ~130 |

| C6 | ~125 (C-Br) |

| C5 | ~138 (C-CH₃) |

| C4a | ~140 |

| C8a | ~142 |

| C3 | ~145 |

| C2 | ~146 |

Note: This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between adjacent aromatic protons, such as H7 and H8, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H2, H3, H7, H8, and the methyl protons) to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular structure. For instance, the methyl protons would show correlations to C5 and C6, and the H2 proton would show correlations to C3 and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can be used to confirm spatial relationships, for example, between the methyl protons and the H6 proton.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, around 3050-3150 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected just below 3000 cm⁻¹, around 2950-2850 cm⁻¹.

C=N and C=C stretching: The quinoxaline ring would exhibit a series of sharp bands in the 1620-1450 cm⁻¹ region, characteristic of aromatic and heteroaromatic ring systems.

C-Br stretching: A band in the lower frequency (fingerprint) region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.

C-H bending: Out-of-plane bending vibrations for the aromatic hydrogens would appear in the 900-675 cm⁻¹ region, with their exact positions being diagnostic of the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3150-3050 |

| Aliphatic C-H Stretch | 2950-2850 |

| Aromatic C=C/C=N Stretch | 1620-1450 |

| C-H Bend (out-of-plane) | 900-675 |

| C-Br Stretch | 600-500 |

Note: This table is predictive and not based on experimental data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The quinoxaline core is a conjugated aromatic system, which would lead to characteristic absorption bands. Typically, quinoxaline and its derivatives exhibit multiple absorption bands in the UV region (200-400 nm) due to π-π* electronic transitions. The presence of the bromine and methyl substituents would be expected to cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to the parent quinoxaline molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₇BrN₂. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity. The calculated molecular weight is approximately 222.07 g/mol , so peaks would be expected at m/z ≈ 222 and m/z ≈ 224.

Fragmentation: Common fragmentation pathways for such a molecule under electron impact (EI) ionization would involve the loss of the bromine atom, leading to a significant peak at m/z ≈ 143. Another likely fragmentation would be the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, a characteristic fragmentation for quinoxalines.

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~222 / 224 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine. |

| [M-Br]⁺ | ~143 | Loss of the bromine atom. |

| [M-HCN]⁺ | ~195 / 197 | Loss of hydrogen cyanide from the pyrazine ring. |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular assembly in the solid state.

A search of crystallographic databases and scientific literature did not yield any published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Without experimental crystallographic data, a definitive description of the solid-state architecture of this compound remains speculative. Such a study would be necessary to elucidate the precise molecular geometry and to understand the intermolecular forces that dictate its crystal packing. Future crystallographic studies would be invaluable in providing this fundamental structural information.

Computational and Theoretical Investigations of 6 Bromo 5 Methylquinoxaline

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of molecules in complex environments. However, specific studies applying these methods to 6-bromo-5-methylquinoxaline could not be located.

Investigation of Binding Interactions with Biological Macromolecules in Research Models

There is no available research on the investigation of binding interactions between this compound and any biological macromolecules using molecular docking or molecular dynamics simulations. These studies are essential for assessing the potential of a compound to interact with biological targets and are a key component of drug discovery research.

Understanding Ligand-Receptor Interactions and Molecular Recognition

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method is instrumental in understanding how a ligand like this compound might interact with a biological target, such as a protein receptor, at the atomic level. Such studies can elucidate the binding affinity and mode of action, providing a rationale for a compound's potential biological activity. nih.gov

While specific molecular docking studies exclusively focused on this compound are not prevalent in publicly available literature, extensive research on related quinoxaline (B1680401) derivatives provides a strong predictive framework for its potential interactions. Quinoxaline scaffolds are recognized as promising structures in the design of bioactive agents because their electron-rich nitrogen heteroatoms can readily accept and donate protons, facilitating various weak interactions like hydrogen bonds, dipole-dipole interactions, and hydrophobic contacts. researchgate.net

In silico studies of various quinoxaline derivatives have frequently identified their potential to inhibit protein kinases, which are crucial targets in anti-cancer drug discovery. researchgate.net For instance, docking studies of substituted quinoxalines with receptors like c-Met kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have revealed key binding patterns. researchgate.netnih.govnih.gov Typically, the quinoxaline ring system engages in hydrophobic and π-stacking interactions with aromatic residues (such as Phenylalanine, Tyrosine, or Tryptophan) within the receptor's active site. The nitrogen atoms of the quinoxaline core are often predicted to form crucial hydrogen bonds with amino acid residues like Aspartate, Glutamate, or Cysteine, anchoring the ligand in the binding pocket. researchgate.net

For this compound, the substituents would further define its binding profile:

The 6-Bromo group: The bromine atom can participate in halogen bonding, an interaction that is increasingly recognized for its importance in ligand-receptor binding and molecular recognition. It can also contribute to hydrophobic interactions. Studies on other bromo-substituted heterocyclic compounds have shown that the halogen can significantly influence binding affinity and selectivity. nih.gov

The 5-Methyl group: This small alkyl group primarily contributes to the molecule's steric profile and can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket, potentially enhancing binding affinity.

A hypothetical molecular docking simulation of this compound would likely predict a binding mode characterized by a combination of these interactions, as summarized in the table below.

| Interaction Type | Potential Interacting Residues (Examples) | Contribution of this compound Moiety |

| Hydrogen Bonding | Cysteine, Glutamate, Aspartate, Serine | Quinoxaline nitrogen atoms |

| Hydrophobic/π-Alkyl | Leucine, Valine, Alanine, Isoleucine | Methyl group, Quinoxaline ring |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Quinoxaline aromatic ring system |

| Halogen Bonding | Carbonyl oxygens, Serine, Threonine | Bromo group |

This table is a predictive summary based on computational studies of related quinoxaline derivatives.

Prediction of Pharmacokinetic and "Drug-Likeness" Properties using Computational Approaches

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. imist.ma Computational, or in silico, models are now routinely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable characteristics and flag potential liabilities, thereby reducing the time and cost of development. nih.govnih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps evaluate a compound's "drug-likeness" for oral administration.

For this compound, specific experimental pharmacokinetic data is not available in the cited literature. However, in silico ADMET prediction has been performed on numerous quinoxaline derivatives, providing insights into the likely properties of this compound. imist.manih.gov Computational studies on similar scaffolds often show high gastrointestinal absorption and good bioavailability, suggesting effective oral administration. imist.ma

The "drug-likeness" of this compound can be estimated by calculating key physicochemical properties and comparing them against established rules.

| Property / Rule | Predicted Value/Compliance | Significance in Pharmacokinetics |

| Molecular Weight | 223.08 g/mol | Complies (< 500 Da). Affects diffusion and absorption. |

| LogP (Lipophilicity) | ~2.9-3.2 (Predicted) | Complies (< 5). Influences solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 0 | Complies (≤ 5). Affects membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Quinoxaline Nitrogens) | Complies (≤ 10). Affects solubility and receptor binding. |

| Gastrointestinal (GI) Absorption | High (Predicted) | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Permeant (Predicted) | Suggests the compound may cross into the central nervous system. |

| Bioavailability Score | ~0.55 (Predicted) | Represents a high probability of having good oral bioavailability. imist.ma |

Note: Predicted values are derived from computational algorithms and principles observed in studies of related quinoxaline derivatives. researchgate.netimist.manih.gov

These computational predictions suggest that this compound possesses a favorable physicochemical profile consistent with an orally bioavailable drug candidate. Its predicted ability to cross the blood-brain barrier could make it a candidate for targeting central nervous system disorders, though this would also be a liability if CNS effects are not desired. frontiersin.org

Theoretical Studies on Non-Linear Optical (NLO) Properties and Other Material Science Relevant Characteristics

Theoretical chemistry provides powerful tools for predicting the electronic and optical properties of molecules, which is crucial for the development of new materials. diva-portal.org Non-linear optical (NLO) materials are of particular interest for applications in photonics, including optical switching and data processing. researchgate.net The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β, γ), which describe how the molecule's electron cloud is distorted by an external electric field. diva-portal.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. researchgate.net Such calculations typically involve geometry optimization of the molecule followed by the application of a theoretical level and basis set, such as B3LYP/6-311+G(d,p), to determine the dipole moment (μ), polarizability, and first-order hyperpolarizability (β). researchgate.netnih.gov A high hyperpolarizability value is a key indicator of a strong NLO response. journaleras.com

While specific theoretical studies calculating the NLO properties of this compound have not been identified in the reviewed literature, the electronic nature of the quinoxaline scaffold makes it an interesting candidate for material science applications. Quinoxaline and its derivatives are known for their electron-accepting capabilities and are explored as electron-transporting and hole-blocking materials in organic electronics. beilstein-journals.org The presence of a π-conjugated system is a prerequisite for significant NLO activity, which the quinoxaline core provides.

A theoretical DFT study on this compound would yield the values necessary to assess its NLO potential. The key parameters from such a study would include:

| Computational Parameter | Description | Relevance to Material Science |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Influences intermolecular interactions and solubility in polymers. |

| Polarizability (α) | The measure of the linear response of the electron cloud to an electric field. | Relates to the refractive index of the material. |

| First-Order Hyperpolarizability (β) | The measure of the second-order (first non-linear) response to an electric field. | Directly corresponds to the molecule's potential for second-harmonic generation (SHG) and other NLO applications. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller energy gap is often correlated with higher polarizability and potentially larger NLO effects. |

This table outlines the typical outputs of a DFT calculation for NLO properties. Specific values for this compound are not currently published.

Research Applications of 6 Bromo 5 Methylquinoxaline and Its Derivatives

Applications in Medicinal Chemistry Research as Chemical Probes and Scaffolds

The 6-Bromo-5-methylquinoxaline moiety serves as a versatile building block in the rational design of complex molecular architectures with a wide spectrum of biological activities. Its derivatives have been extensively investigated as chemical probes to explore cellular mechanisms and as scaffolds for the development of potential therapeutic agents.

Rational Design and Synthesis of Scaffolds for Investigating Biological Activities

The synthesis of novel therapeutic agents often relies on the use of versatile chemical scaffolds that can be readily modified to optimize biological activity. This compound and its derivatives have proven to be invaluable in this regard, serving as the foundation for compounds with potential anticancer, antimicrobial, antiviral, antituberculosis, antimalarial, antiparasitic, anti-inflammatory, and neuroprotective properties, as well as enzyme inhibitors.

Anticancer Agents: The quinoxaline (B1680401) nucleus is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. ekb.egmdpi.commdpi.com Derivatives of 6-bromoquinoxaline have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.com For instance, novel quinoxaline derivatives have been designed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg These derivatives act as ATP-competitive inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met kinase. ekb.eg

Antimicrobial and Antiviral Agents: The growing threat of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Quinoxaline derivatives have demonstrated significant potential in this area. myskinrecipes.comsapub.org this compound can be utilized as a precursor for the synthesis of compounds with antibacterial and antiviral activities. myskinrecipes.com For example, certain quinoxaline derivatives have shown potent and selective antiviral activity against coxsackievirus B5. researchgate.net

Antituberculosis and Antiparasitic Agents: The versatility of the quinoxaline scaffold extends to the development of agents against infectious diseases like tuberculosis and parasitic infections. While specific derivatives of this compound are under investigation, the broader class of quinoxaline compounds has shown promise in these areas.

Anti-inflammatory and Neuroprotective Agents: Chronic inflammation and neurodegenerative diseases are complex conditions with a significant need for new therapeutic strategies. Quinoxaline derivatives have been explored for their anti-inflammatory and neuroprotective effects. nih.gov A new generation of 6-aminoquinoxaline derivatives has demonstrated neuroprotective effects on dopaminergic neurons in cellular and animal models of Parkinson's disease. nih.govresearchgate.net

Enzyme Inhibitors: Many diseases are driven by the aberrant activity of specific enzymes. The quinoxaline scaffold has been employed to design potent and selective enzyme inhibitors. For example, derivatives have been developed as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a potential therapeutic target for various diseases. nih.govnih.gov Additionally, certain quinoxaline-containing compounds have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant to the management of diabetes. researchgate.net

Table 1: Biological Activities of Quinoxaline Derivatives

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Protein Kinase Inhibition (e.g., EGFR, VEGFR) | ekb.eg |

| Antiviral | Inhibition of Coxsackievirus B5 | researchgate.net |

| Neuroprotective | Protection of Dopaminergic Neurons | nih.govresearchgate.net |

| Enzyme Inhibition | ASK1 Inhibition, α-Glucosidase Inhibition | nih.govnih.govresearchgate.net |

In Vitro Studies on Cellular Pathways and Molecular Targets

To understand the therapeutic potential of this compound derivatives, researchers conduct in vitro studies to elucidate their effects on cellular pathways and identify their molecular targets. These studies are crucial for validating the mechanism of action and guiding further drug development.

Apoptosis Induction: A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Several studies have shown that quinoxaline-based derivatives can induce apoptosis in cancer cells. tandfonline.comnih.gov For example, a novel quinoxaline derivative was found to exhibit potent and selective anticancer activity by inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II. tandfonline.com In vitro assays, such as Annexin V-FITC/PI double staining and analysis of caspase activation, are used to confirm the apoptotic pathway. tandfonline.comnih.gov

Specific Enzyme Inhibition: The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. In vitro enzyme assays are used to determine the inhibitory potency and selectivity of quinoxaline derivatives. For instance, new 3-methylquinoxaline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, a key target in angiogenesis. ekb.eg Similarly, other derivatives have been identified as potent inhibitors of ASK1, with IC50 values in the nanomolar range. nih.govnih.gov

Protein Interactions: The biological activity of a compound is ultimately determined by its interactions with specific proteins. Techniques such as molecular docking are employed to predict and analyze the binding modes of quinoxaline derivatives with their target proteins. tandfonline.com These computational studies, combined with experimental data, provide insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Table 2: In Vitro Studies of Quinoxaline Derivatives

| Study Type | Finding | Target/Cell Line | Reference |

|---|---|---|---|

| Apoptosis Assay | Induction of apoptosis | PC-3 (Prostate Cancer) | tandfonline.com |

| Enzyme Inhibition Assay | Potent VEGFR-2 inhibition | VEGFR-2 | ekb.eg |

| Enzyme Inhibition Assay | Potent ASK1 inhibition | ASK1 | nih.govnih.gov |

| Molecular Docking | Binding affinity for Topoisomerase II | Topoisomerase II | tandfonline.com |

Role as Intermediates in Pre-clinical Compound Development for Therapeutic Exploration

This compound is a valuable intermediate in the multi-step synthesis of more complex molecules that are candidates for preclinical development. myskinrecipes.com Its chemical structure allows for facile introduction of various functional groups through cross-coupling reactions and other synthetic transformations, enabling the creation of libraries of diverse compounds for screening and optimization. The bromo-substituent, in particular, is a versatile handle for introducing molecular diversity. While specific preclinical candidates directly derived from this compound are often proprietary information, the extensive literature on quinoxaline derivatives in medicinal chemistry underscores the importance of such intermediates in the drug discovery pipeline. myskinrecipes.comsapub.orgacs.org

Applications in Materials Science Research

Beyond its biomedical applications, the quinoxaline core, and by extension derivatives like this compound, has garnered significant interest in the field of materials science, particularly for the development of organic electronic materials.

Development of Organic Semiconductor Materials

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline scaffold makes it an excellent building block for n-type organic semiconductors. researchgate.net By incorporating quinoxaline units into conjugated polymer backbones, materials scientists can tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to facilitate efficient electron transport. researchgate.netfrontiersin.org The synthesis of novel quinoxaline-based derivatives allows for the creation of materials with tailored properties for specific electronic applications. researchgate.net

Exploration as Electron Transport Materials in Organic Electronic Devices

The unique electronic characteristics of quinoxaline derivatives have led to their exploration in a variety of organic electronic devices where efficient electron transport is crucial.

Dye-Sensitized Solar Cells (DSSCs): While not a direct application of this compound itself, the broader class of quinoxaline derivatives has been utilized in the development of sensitizing dyes for DSSCs. In these devices, the dye absorbs light and injects electrons into a semiconductor, and the quinoxaline moiety can be incorporated to modulate the dye's absorption spectrum and energy levels.

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic electronics. Quinoxaline-based materials have been investigated as the active semiconductor layer in n-channel OFETs. frontiersin.orgqmul.ac.uk A novel donor-acceptor conjugated polymer incorporating a thiophene-substituted quinoxaline unit has been synthesized and shown to exhibit p-type semiconductor properties with good hole mobility, demonstrating the versatility of the quinoxaline scaffold in tuning charge transport characteristics. frontiersin.org

Utility as Fluorescent Probes and Sensors for Chemical and Biological Detection

The quinoxaline scaffold is a foundational component in the design of fluorescent probes and sensors due to its inherent photophysical properties. nih.gov While research may not always specify this compound, the broader class of quinoxaline derivatives has been extensively developed for the detection of various chemical and biological species. These derivatives can be engineered to exhibit changes in their fluorescence upon interaction with specific analytes, making them valuable tools for sensing and imaging.

Quinoxaline-based chemosensors have demonstrated notable success in the detection of metal cations. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized to act as a dual-purpose sensor. It allows for the colorimetric (naked-eye) detection of iron (III) ions (Fe³⁺) and the fluorescent sensing of copper (II) ions (Cu²⁺). arabjchem.org This sensor showed a clear color change from colorless to yellow in the presence of Fe³⁺ and a significant quenching of its fluorescence with Cu²⁺. arabjchem.org Similarly, other quinoxaline derivatives have been developed as "switch-off" fluorescent sensors for the highly selective and sensitive detection of mercury (II) ions (Hg²⁺). nih.gov The design of these sensors often leverages the nitrogen atoms within the quinoxaline ring system to coordinate with metal ions, which in turn alters the electronic properties and, consequently, the fluorescence of the molecule. nih.gov